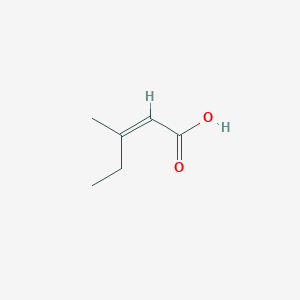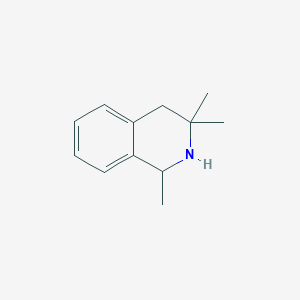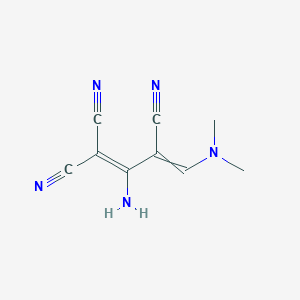
(Z)-3-methylpent-2-enoic acid
描述
(Z)-3-Methylpent-2-enoic acid is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the carbon chain. The “Z” configuration indicates that the higher priority substituents on the double bond are on the same side, giving it specific stereochemical properties.
准备方法
Synthetic Routes and Reaction Conditions: (Z)-3-Methylpent-2-enoic acid can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and crystallization to isolate and purify the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to form saturated carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Formation of ketones or further oxidized carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
(Z)-3-Methylpent-2-enoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism by which (Z)-3-methylpent-2-enoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the double bond and the carboxyl group allows it to participate in various biochemical reactions, potentially affecting cellular processes.
相似化合物的比较
3-Methylpentanoic acid: A saturated analog with similar carbon chain length but lacking the double bond.
2-Methylpent-2-enoic acid: An isomer with the double bond in a different position.
3-Methylbut-2-enoic acid: A shorter chain analog with similar unsaturation.
Uniqueness: (Z)-3-Methylpent-2-enoic acid is unique due to its specific stereochemistry and the position of the double bond, which imparts distinct chemical and physical properties. These properties influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(Z)-3-methylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQOQOSOMBPEJ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415232 | |
| Record name | (Z)-3-methylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3675-21-6 | |
| Record name | NSC3932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-methylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural occurrence of 3-methyl-2-pentenoic acid?
A: 3-Methyl-2-pentenoic acid has been identified as a structural component in various natural products. For instance, it is found as a building block in the macrocyclic triester structure of the antibiotic Verrucarin J. [] Additionally, it exists in two isomeric forms, cis and trans, which are found as constituents of siderophores in different fungi. Specifically, the cis isomer is present in ferrirhodine, while the trans isomer is found in ferrirubine. []
Q2: What is the role of 3-methyl-2-pentenoic acid in siderophores?
A: Siderophores are molecules produced by certain microorganisms, such as fungi, to scavenge iron from their environment. In ferrirhodine and ferrirubine, 3-methyl-2-pentenoic acid, along with other components, forms a complex with iron (Fe3+). This complex facilitates the uptake and utilization of iron by the fungi. []
Q3: How does the structure of 3-methyl-2-pentenoic acid contribute to its biological activity?
A: The specific biological activity of 3-methyl-2-pentenoic acid is influenced by its isomeric form (cis or trans) and its integration within larger molecules. In the case of siderophores, the presence of the hydroxyl group and the double bond within the molecule likely contributes to the formation of stable complexes with iron. [] Further research is needed to fully elucidate the structure-activity relationships of this compound in various biological contexts.
Q4: How does the scent profile of 3-methyl-2-pentenoic acid contribute to plant-pollinator interactions?
A: Interestingly, 3-methyl-2-pentenoic acid contributes to the unique scent profile of Edelweiss (Leontopodium alpinum) flowers. It, along with other fatty acids, creates a "sweat-like" aroma that, while potentially disagreeable to humans, attracts specific pollinators like flies (Muscidae). This suggests that the compound plays a role in attracting specific insects for pollination. []
Q5: Are there synthetic routes to obtain 3-methyl-2-pentenoic acid?
A: Yes, 3-methyl-2-pentenoic acid can be synthesized. One approach involves using the azlactone of 2-(acylamino)-3-methyl-2-pentenoic acid as an intermediate. [] This highlights the possibility of producing this compound for various applications, potentially including its use in studying biological systems or creating novel compounds.
Q6: What research has been done on the biosynthesis of 3-methyl-2-pentenoic acid?
A: Studies have investigated the biosynthetic pathways leading to the production of 3-methyl-2-pentenoic acid. Research suggests that mevalonate, a key intermediate in the biosynthesis of isoprenoids, acts as a precursor for both the cis and trans isomers of 5-hydroxy-3-methyl-2-pentenoic acid in fungi. [] This insight into the biosynthetic origin of the compound provides a foundation for potentially manipulating its production in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)





![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)
